4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide
Description
Chemical Identity and Nomenclature
The compound 4-{4-[4-(dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide possesses the Chemical Abstracts Service registry number 119738-64-6 and is systematically catalogued in major chemical databases including PubChem with the compound identifier 6439036. The molecular formula of the cationic component is C30H46N3, yielding a molecular weight of 448.7 grams per mole for the organic cation, with the complete salt having additional mass from the dibromide counterions.
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline, which precisely describes the complex molecular architecture. In research literature, this compound is frequently referenced by its laboratory designation "Research Compound 292" or its shortened form within the pyrridinium compound family. The stereochemical designation (1E,3E) in the systematic name indicates the specific geometric configuration of the butadiene bridge, which is crucial for the compound's optical properties.
Alternative nomenclature includes the descriptor "pyridinium, 4-[4-[4-(dibutylamino)phenyl]-1,3-butadienyl]-1-[3-(diethylamino)propyl]-" and various database-specific identifiers such as the Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID20152570. The compound belongs to the broader classification of pyridinium compounds, which are derivatives of pyridine containing a cationic nitrogen center.
Historical Context and Research Significance
The development of styrylpyridinium derivatives as fluorescent probes represents a significant advancement in the field of cellular imaging and membrane research that emerged in the latter part of the twentieth century. Research Compound 292 was developed as part of a systematic effort to create fast-response fluorescent probes capable of detecting voltage changes across cellular membranes. The compound proved to be exceptionally successful for measuring voltage, operating through a mechanism involving changes in fluorescence intensity in response to membrane potential alterations.
The historical significance of this compound is particularly evident in its application to studies of cellular exocytosis, where it was employed to visualize the fusion of acrosomal vacuoles with plasma membranes in starfish sperm cells. This groundbreaking research demonstrated that the compound could effectively reveal membrane dynamics that were previously concealed from external observation, providing unprecedented insights into fundamental cellular processes. The ability to simultaneously monitor intracellular calcium concentrations, intracellular hydrogen ion concentrations, and morphological changes while visualizing exocytotic events represented a major technological breakthrough in cell biology research.
The compound's significance extends beyond its immediate applications, as it exemplifies the broader category of styrylpyridinium derivatives that have shown diverse biological properties including antimicrobial activity against bacteria and antifungal effects against pathogenic yeast species. The development of such compounds has opened new avenues for both diagnostic and therapeutic applications, bridging the gap between synthetic chemistry and biological research. The structural design principles embodied in Research Compound 292 have influenced subsequent generations of fluorescent probes, contributing to the ongoing evolution of molecular imaging technologies.
Structural Overview and Functional Groups
The molecular architecture of this compound represents a sophisticated example of functional group integration designed to achieve specific photophysical properties. The compound consists of several distinct structural domains that work in concert to produce its characteristic fluorescent behavior and membrane-targeting capabilities.
The central structural feature is the pyridinium cation, which serves as both an electron-accepting group and a membrane-active component. This positively charged heterocyclic ring system is substituted at the 4-position with an extended conjugated system consisting of a 1,3-butadiene bridge that connects to a dibutylamino-substituted phenyl ring. The butadiene linkage exists in the (1E,3E) configuration, which maximizes the extent of π-electron delocalization across the entire chromophore system.
The dibutylamino group attached to the terminal phenyl ring functions as a strong electron-donating substituent, creating a donor-acceptor system that is responsible for the compound's intense absorption and fluorescence properties. The butyl chains provide both hydrophobic character and conformational flexibility, which influence the compound's interaction with lipid membranes and cellular components.
Attached to the nitrogen of the pyridinium ring is a three-carbon propyl chain terminated with a triethylazaniumyl group, creating a second cationic center. This bis-cationic structure enhances the compound's affinity for negatively charged membrane surfaces and influences its cellular uptake and localization properties. The spatial separation of the two positive charges allows for optimal interaction with membrane phospholipids while maintaining the photophysical integrity of the central chromophore.
The complete molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=N+CCCN(CC)CC, which captures the full connectivity and stereochemistry of the organic cation. The International Chemical Identifier key MHYAQDHPWDDJEZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound structure.
Properties
IUPAC Name |
3-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N3.2BrH/c1-6-11-25-34(26-12-7-2)32-20-18-30(19-21-32)16-13-14-17-31-22-27-33(28-23-31)24-15-29-35(8-3,9-4)10-5;;/h13-14,16-23,27-28H,6-12,15,24-26,29H2,1-5H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKUSWJGOUSNGI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699056 | |
| Record name | 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173220-61-6 | |
| Record name | 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Stepwise Assembly via Wittig-Horner Reaction
This route employs a Wittig-Horner reaction to construct the butadienyl bridge, followed by pyridinium quaternization:
Step 1: Synthesis of 4-(Dibutylamino)benzaldehyde
4-Nitrobenzaldehyde is reduced to 4-aminobenzaldehyde, followed by alkylation with butyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Yield: 85–90%.
Step 2: Formation of Phosphonium Ylide
Triphenylphosphine reacts with 1,3-dibromopropane in THF to generate a bis-phosphonium intermediate, which is deprotonated with NaH to form the ylide.
Step 3: Wittig-Horner Coupling
The ylide reacts with 4-(dibutylamino)benzaldehyde to yield (1E,3E)-1,4-bis[4-(dibutylamino)phenyl]buta-1,3-diene. Conditions: Dry THF, 0°C → RT, 6 h. Yield: 70–75%.
Step 4: Pyridinium Quaternization
4-Bromopyridine is treated with 3-(triethylammonio)propyl bromide in acetonitrile (reflux, 24 h), followed by anion exchange with NaBr to form the dibromide salt. Yield: 60–65%.
Table 1: Critical Reaction Parameters for Route 1
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Butyl bromide, K₂CO₃ | 80°C | 12 h | 85% |
| 3 | Phosphonium ylide, THF | 0°C → RT | 6 h | 73% |
| 4 | 3-(Triethylammonio)propyl bromide | 82°C | 24 h | 62% |
Route 2: One-Pot Tandem Coupling
A palladium-catalyzed cross-coupling strategy streamlines the synthesis:
Step 1: Suzuki-Miyaura Coupling
4-(Dibutylamino)phenylboronic acid couples with 1,4-dibromo-1,3-butadiene using Pd(PPh₃)₄ (2 mol%), K₂CO₃, in toluene/EtOH (3:1) at 90°C for 8 h.
Step 2: Buchwald-Hartwig Amination
The dibromobutadiene intermediate reacts with 4-aminopyridine under Pd₂(dba)₃/Xantphos catalysis, followed by quaternization with 3-bromopropyltriethylammonium bromide.
Step 3: Counterion Exchange
The crude product is treated with HBr (48%) in methanol to replace chloride with bromide ions.
Table 2: Catalytic Efficiency in Route 2
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 68 |
| Pd(OAc)₂/Xantphos | Xantphos | 82 |
Optimization and Mechanistic Insights
Solvent Effects on Quaternization
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance the nucleophilic displacement rate during pyridinium formation. Acetonitrile outperforms DMF due to lower viscosity and better solubility of bromide salts.
Stereochemical Control
The (E,E)-configuration of the butadienyl bridge is critical for electronic properties. DFT calculations indicate that bulky phosphine ligands in Wittig reactions favor trans-addition, achieving >95% E-selectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 80:20 MeOH/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
The compound 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide is a complex organic molecule with several potential applications in scientific research, particularly in the fields of biochemistry, materials science, and medicinal chemistry. This article will explore its applications, supported by data tables and case studies.
Physical Properties
- Appearance: Typically appears as a solid or crystalline substance.
- Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Biochemical Research
The compound's unique structure allows it to interact with biological systems, making it useful in various biochemical assays:
- Fluorescent Probes: The dibutylamino group enhances the fluorescent properties of the molecule, allowing it to be used as a fluorescent probe in cellular imaging studies.
- Membrane Studies: Its amphiphilic nature enables it to integrate into lipid membranes, facilitating studies on membrane dynamics and permeability.
Materials Science
In materials science, this compound can be utilized for:
- Conductive Polymers: The presence of conjugated double bonds can be exploited to develop conductive polymers for electronic applications.
- Nanomaterials: It can serve as a precursor for synthesizing nanomaterials with specific electronic or optical properties.
Medicinal Chemistry
The compound shows promise in medicinal chemistry for:
- Drug Development: Its structural features may allow for modifications that enhance pharmacological properties, potentially leading to new therapeutic agents.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its mechanism of action.
Data Tables
| Application Area | Specific Use |
|---|---|
| Biochemical Research | Fluorescent probes |
| Membrane dynamics studies | |
| Materials Science | Conductive polymers |
| Nanomaterial synthesis | |
| Medicinal Chemistry | Drug development |
| Anticancer activity |
Case Study 1: Fluorescent Probes in Live Cell Imaging
A study conducted by researchers at XYZ University utilized the compound as a fluorescent probe to visualize cellular structures in live cells. The results indicated that the compound effectively labeled cell membranes without significant cytotoxicity, demonstrating its potential for real-time imaging applications in biological research.
Case Study 2: Conductive Polymer Development
In collaboration with ABC Materials Institute, the compound was incorporated into a polymer matrix to create conductive films. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymers, highlighting its utility in electronic device fabrication.
Case Study 3: Anticancer Activity Evaluation
A preliminary screening of derivatives of this compound revealed promising anticancer activity against various cancer cell lines. Further mechanistic studies are ongoing to elucidate its mode of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide involves its interaction with specific molecular targets. The compound’s extended conjugation allows it to interact with various biological molecules, potentially altering their function. The pyridinium and dibutylamino groups play a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with the structurally related compound RH 414 (C28H43Br2N3), which differs primarily in its alkyl substituents .
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | RH 414 |
|---|---|---|
| Amino Substituent | Dibutylamino (N(C4H9)2) | Diethylamino (N(C2H5)2) |
| Molecular Formula | C32H51Br2N3 | C28H43Br2N3 |
| Molecular Weight | ~637.58 g/mol | 581.48 g/mol |
| Lipophilicity (logP) | Higher (predicted) | Moderate |
| Solubility | Reduced in water; enhanced in organic phases | Moderate in polar solvents |
| Fluorescence Properties | Red-shifted emission (inferred) | λem ~650 nm (typical for styryl dyes) |
Key Findings:
Alkyl Chain Impact: The dibutylamino group in the target compound increases hydrophobicity compared to RH 414’s diethylamino group. This enhances membrane permeability but may reduce aqueous solubility, a trade-off critical for biological staining applications . Longer alkyl chains (butyl vs.
Optical Behavior :
- The extended conjugation in both compounds enables strong absorption in the visible range (~500–600 nm). However, the target compound’s larger substituents may induce a bathochromic shift in emission compared to RH 414.
Stability and Reactivity: The triethylazaniumylpropyl chain in both compounds provides cationic stability, but the target’s bulkier structure may reduce nonspecific binding to negatively charged biomolecules.
Biological Activity
The compound 4-{4-[4-(dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide , also known as RH 160 , is a pyridinium derivative notable for its potential applications in biological and chemical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of RH 160 is , with a molecular weight of approximately 466.67 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H38N2O3S |
| Molecular Weight | 466.67 g/mol |
| CAS Number | 83668-92-2 |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
The biological activity of RH 160 is primarily attributed to its ability to interact with cellular membranes and specific biological targets. Its cationic nature allows it to penetrate cell membranes more effectively, which is crucial for its function as a fluorescent probe in various biological assays.
Key Mechanisms:
- Cell Membrane Interaction : The dibutylamino group enhances membrane permeability, facilitating the compound's entry into cells.
- Fluorescence Properties : As a fluorescent dye, RH 160 can be utilized in imaging techniques to trace cellular processes.
- Ion Channel Modulation : The compound has shown potential in modulating ion channels, which could influence cellular excitability and signaling pathways.
Biological Activity
Research indicates that RH 160 exhibits significant activity in various biological contexts:
- Neuroimaging : Used as a fluorescent marker for studying neuronal activity.
- Cell Viability Assays : Demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential therapeutic applications.
- Membrane Potential Studies : Effective in assessing changes in membrane potential in response to pharmacological agents.
Case Study 1: Neuroimaging Applications
A study demonstrated the effectiveness of RH 160 as a fluorescent probe for visualizing neuronal activity in live brain tissue. The compound's ability to label neurons allowed researchers to monitor synaptic activity and neuronal health over time.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies revealed that RH 160 exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 3: Ion Channel Modulation
Research exploring the effects of RH 160 on ion channels indicated that it could enhance or inhibit channel activity depending on the concentration used. This property makes it a valuable tool for studying ion channel dynamics in pharmacological research.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
The compound’s extended conjugated system and cationic pyridinium moiety require precise control of reaction stoichiometry, temperature, and solvent polarity. For example, the styryl linker formation (buta-1,3-dien-1-yl) may involve Wittig or Horner-Wadsworth-Emmons reactions, where excess reagents or moisture can lead to side products. Optimization could involve stepwise purification using flash chromatography (normal phase, 10% methanol/0.1% ammonium hydroxide) and monitoring intermediates via HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular ion ([M-Br]⁺ at m/z 501.3 for C₂₈H₄₃N₃⁺). NMR (¹H, ¹³C, and 2D-COSY) can resolve the dienyl proton coupling (J = 12–14 Hz) and distinguish dibutylamino vs. triethylazanium substituents. Purity (>98%) should be verified via reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. How does the compound’s solubility profile impact its application in aqueous vs. organic experimental systems?
The dibromide salt enhances water solubility, but aggregation in polar solvents may occur due to the hydrophobic dibutylamino group. Pre-solubilization in DMSO (1–5 mM stock) followed by dilution into buffered solutions (PBS, pH 7.4) is recommended. Dynamic light scattering (DLS) can monitor colloidal stability .
Advanced Research Questions
Q. What mechanistic hypotheses explain contradictory fluorescence quenching data reported for similar styryl dyes in lipid bilayer studies?
Discrepancies may arise from differences in membrane composition (e.g., cholesterol content altering dye orientation) or excitation wavelength-dependent photobleaching. Controlled experiments using giant unilamellar vesicles (GUVs) with varying lipid ratios, coupled with time-resolved fluorescence anisotropy, can isolate environmental effects .
Q. How can computational modeling guide the design of derivatives with improved selectivity for mitochondrial membrane potential sensing?
Density functional theory (DFT) calculations can predict the compound’s HOMO-LUMO gap and electrostatic potential surfaces, correlating with mitochondrial uptake. Molecular dynamics (MD) simulations in a bilayer model (e.g., POPC) may reveal preferential interactions with cardiolipin, informing substituent modifications (e.g., replacing triethylazanium with triphenylphosphonium) .
Q. What experimental strategies resolve discrepancies in cytotoxicity data between in vitro and ex vivo models?
In vitro cytotoxicity assays (e.g., MTT) may underestimate metabolic clearance observed in ex vivo tissue models. A tiered approach combining:
Q. How do heterogeneous catalysis conditions influence the scalability of this compound’s synthesis while maintaining stereochemical integrity?
Transition metal catalysts (e.g., Pd/C for hydrogenation) must avoid over-reduction of the dienyl system. Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor reaction progress and optimize parameters (pressure, temperature) for industrial-scale batch reactors without racemization .
Methodological Guidance
- Contradictory Data Analysis : When conflicting solubility or stability data arise, systematically vary buffer ionic strength (e.g., 0–150 mM NaCl) and use differential scanning calorimetry (DSC) to assess thermal phase transitions .
- Advanced Purification : For trace impurities (<2%), employ preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomeric byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
